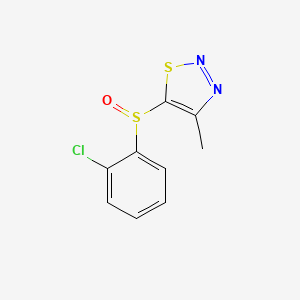

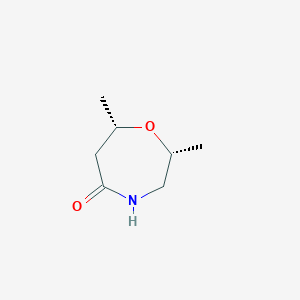

![molecular formula C20H18N2O2S B2571167 N-(4,5-dihydronaphto[1,2-d]thiazol-2-yl)-3-phénoxypropanamide CAS No. 392249-60-4](/img/structure/B2571167.png)

N-(4,5-dihydronaphto[1,2-d]thiazol-2-yl)-3-phénoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, has been reported . The InChI code is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24) .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, are as follows: It has a molecular weight of 380.47 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .Applications De Recherche Scientifique

Activité antimicrobienne

Le composé présente des propriétés antimicrobiennes prometteuses. Les chercheurs ont étudié son efficacité contre les agents pathogènes bactériens et fongiques. Plus précisément, il a été étudié pour ses effets inhibiteurs sur les mycobactéries, y compris Mycobacterium tuberculosis. La perturbation de l'énergie des mycobactéries par ce composé en fait un candidat potentiel pour lutter contre les souches résistantes aux médicaments .

Relations structure-activité (RSA)

L'exploration des RSA autour du N-(4,5-dihydronaphto[1,2-d]thiazol-2-yl)-3-phénoxypropanamide est essentielle. Les chercheurs visent à identifier des dérivés avec des propriétés améliorées, telles que des caractéristiques d'inhibition de l'efflux équilibrées, une toxicité réduite et des caractéristiques physicochimiques favorables. Ces connaissances peuvent guider la conception et l'optimisation de médicaments supplémentaires .

En résumé, le this compound est prometteur dans diverses applications scientifiques. Sa structure unique et ses effets biologiques en font un sujet fascinant pour la recherche et le développement de médicaments en cours . 🌟

Safety and Hazards

The safety information for a similar compound, N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide, indicates that it is potentially dangerous . The hazard statements include H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long-lasting effects), and H372 (Causes damage to organs through prolonged or repeated exposure) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P273 (Avoid release to the environment), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Mécanisme D'action

“N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide” is a thiazole derivative. Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .

The exact mechanism of action would depend on the specific functional groups present in the molecule and their interactions with biological targets. For example, some thiazole derivatives have been found to disrupt mycobacterial energetics .

Analyse Biochimique

Biochemical Properties

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to affect the energetics of Mycobacterium tuberculosis by disrupting the proton motive force and ATP synthesis . It interacts with efflux pumps, which are proteins that transport various molecules across cellular membranes, thereby inhibiting the efflux of drugs and enhancing their efficacy . The nature of these interactions involves binding to the active sites of these proteins, leading to inhibition of their function.

Cellular Effects

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . This compound has shown potential in altering the function of cells by inhibiting the growth of Mycobacterium tuberculosis, thereby demonstrating its antimicrobial properties . Additionally, it has been reported to have cytotoxic effects on certain cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide involves its binding interactions with biomolecules. This compound binds to the active sites of efflux pumps, inhibiting their function and leading to an accumulation of drugs within the cells . It also affects the synthesis of ATP by disrupting the proton motive force, which is essential for ATP production in cells . These interactions result in the inhibition of cellular processes that are crucial for the survival and growth of Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of Mycobacterium tuberculosis growth, indicating its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

The effects of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide vary with different dosages in animal models. At lower doses, this compound has been shown to inhibit the growth of Mycobacterium tuberculosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.

Metabolic Pathways

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism, leading to changes in metabolic flux and metabolite levels . This compound has been shown to affect the energetics of Mycobacterium tuberculosis by disrupting the synthesis of ATP, which is a key energy source for cellular processes . These interactions highlight the potential of this compound to modulate metabolic pathways and influence cellular function.

Transport and Distribution

The transport and distribution of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide within cells and tissues are mediated by various transporters and binding proteins. This compound is transported across cellular membranes by efflux pumps, which play a crucial role in its distribution and localization within cells . The interactions with these transporters influence the accumulation and localization of the compound, thereby affecting its biological activity and efficacy .

Subcellular Localization

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide exhibits specific subcellular localization, which is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of this compound influences its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its distribution within cells .

Propriétés

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c23-18(12-13-24-15-7-2-1-3-8-15)21-20-22-19-16-9-5-4-6-14(16)10-11-17(19)25-20/h1-9H,10-13H2,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLPQPUQLYBJAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

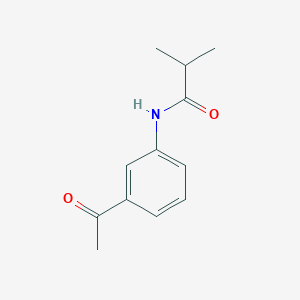

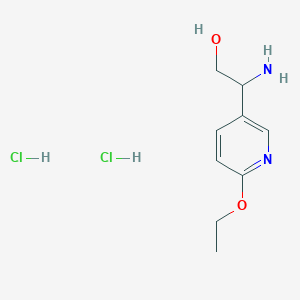

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2571086.png)

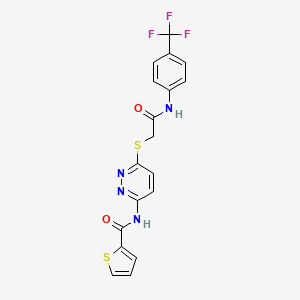

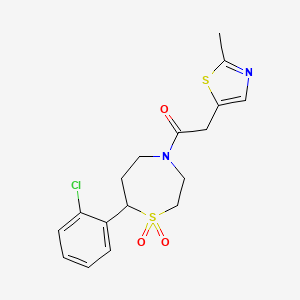

![N-(1-cyanocyclohexyl)-2-[(1,2-dihydroacenaphthylen-5-yl)amino]-N-methylacetamide](/img/structure/B2571093.png)

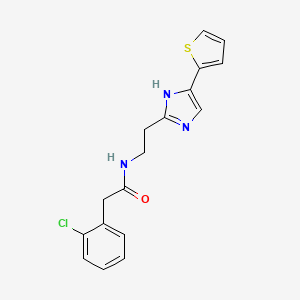

![5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2571101.png)

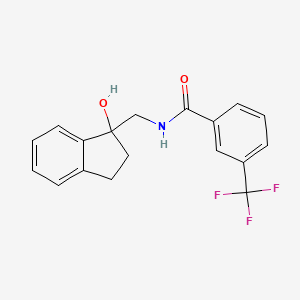

![2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2571102.png)

![5-bromo-3-[(4-butoxyphenyl)imino]-1H-indol-2-one](/img/structure/B2571105.png)

![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B2571106.png)